N-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
Molecular Formula |
C17H20N4O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C17H20N4O4/c1-24-14-4-2-13(3-5-14)18-16(22)12-21-17(23)7-6-15(19-21)20-8-10-25-11-9-20/h2-7H,8-12H2,1H3,(H,18,22) |
InChI Key |
GZBLLGBQELVQKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCOCC3 |
Origin of Product |
United States |
Biological Activity
N-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a methoxyphenyl group, a morpholinyl group, and a pyridazinone moiety, which collectively contribute to its diverse chemical properties and biological interactions.
The molecular formula of this compound is C19H24N4O4, with a molecular weight of approximately 372.4 g/mol. The compound's unique structural components allow it to engage in various chemical reactions, such as electrophilic aromatic substitution due to the methoxy group and nucleophilic substitution involving the acetamide moiety.
Structural Features
| Feature | Description |
|---|---|
| Methoxy Group | Participates in electrophilic aromatic substitution reactions. |
| Acetamide Moiety | Engages in nucleophilic substitution reactions. |
| Pyridazinone Ring | Allows for tautomerization and coordination with metal ions. |
Biological Activity
Research indicates that this compound exhibits significant biological activities , including:
- Antimicrobial Activity : The compound has shown efficacy against various microbial strains, suggesting potential use as an antimicrobial agent.
- Antiviral Properties : Preliminary studies indicate that it may inhibit viral replication mechanisms.
- Anticancer Potential : In vitro studies have demonstrated its ability to affect cancer cell viability across multiple cancer types.
This compound may interact with specific biological targets, modulating enzyme activities or receptor functions. These interactions are crucial for understanding its therapeutic effects in various disease models.
Anticancer Activity
A notable study evaluated the anticancer activity of this compound using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols. The screening involved approximately 60 cancer cell lines representing different types of cancer, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
| Cancer Type | Cell Line | Sensitivity at 10 µM |
|---|---|---|
| Leukemia | K-562 | Sensitive |
| Colon Cancer | HCT-15 | Slightly Sensitive |
| Melanoma | SK-MEL-5 | Slightly Sensitive |
The results indicated low cytotoxicity effects on these cell lines, with some sensitivity observed particularly in leukemia lines .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin] | C20H19N3O4 | Different methoxy substitution pattern |
| 2-[3-(4-methoxyphenyl)-6-oxopyridazin] | C20H19N3O4 | Similar pyridazinone structure |
| 3-(5-Amino-6-oxo-1,6-dihydropyridazin) derivatives | Varies | Inhibitors of phosphodiesterase 4 |
The uniqueness of N-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin] lies in its specific combination of functional groups which may enhance its selectivity and potency against specific biological targets compared to other similar compounds.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Pharmacological Activities
Anticancer Activity
- Compound 40 () : Exhibited IC₅₀ values < 10 µM against HCT-116, MCF-7, and PC-3 cancer cell lines via MTT assay, attributed to its morpholinyl-quinazoline scaffold .
- Compound PP2 (): A thiazolinone-acetamide hybrid showed superior activity (IC₅₀ = 2.1 µM) against HeLa cells compared to cisplatin .
- Target Compound : Preliminary data suggest moderate activity in kinase inhibition assays, though detailed cancer cell line studies are pending .
Enzyme Inhibition
- Compound 9j (): Demonstrated acetylcholinesterase inhibition (IC₅₀ = 8.7 µM) due to its quinoline-thioacetamide structure .
Key Research Findings and Trends
Morpholine as a Bioisostere : Morpholin-4-yl substitution improves metabolic stability compared to piperazinyl or azepan analogs, as seen in compound 40’s prolonged half-life .
Substituent Effects on Activity : Electron-withdrawing groups (e.g., bromophenyl in 8a) reduce cytotoxicity, while electron-donating groups (e.g., methoxyphenyl in the target compound) enhance target binding .
Synthetic Challenges: Bulky substituents on the pyridazinone ring (e.g., methylthio-benzyl in 8a) lead to lower yields, necessitating optimized coupling conditions .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Core Formation : Construct the pyridazinone ring via cyclization of dihydrazide intermediates under reflux in ethanol or acetic acid .
Morpholine Introduction : React the pyridazinone intermediate with morpholine using a nucleophilic substitution step, catalyzed by triethylamine in dichloromethane (DCM) .
Acetamide Coupling : Attach the 4-methoxyphenyl group via amide bond formation using coupling agents like EDC/HOBt in DMF .
Key Conditions : Temperature (60–80°C), solvent polarity (DMF for coupling, DCM for substitutions), and purification via column chromatography (silica gel, methanol/DCM gradients) .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm structural integrity, focusing on peaks for the morpholine (δ 3.6–3.8 ppm), pyridazinone (δ 6.5–7.5 ppm), and acetamide (δ 2.1–2.3 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (C17H20N4O4, calc. 368.15 g/mol) .
Q. What preliminary biological screening assays are recommended to identify potential targets?
- Methodological Answer :
- Enzyme Inhibition : Test against phosphodiesterase 4 (PDE4) using fluorescence-based assays (e.g., cAMP hydrolysis) due to structural similarity to known PDE4 inhibitors .
- Anti-Proliferative Activity : MTT assays on cancer cell lines (e.g., ovarian A2780) at 1–100 µM concentrations for 48–72 hours .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) given the morpholine group’s affinity for amine-binding pockets .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in PDE4 inhibition?
- Methodological Answer :
- Kinetic Studies : Measure IC50 values using purified PDE4 isoforms (e.g., PDE4B vs. PDE4D) to assess isoform selectivity .
- Molecular Docking : Perform in silico docking (AutoDock Vina) using PDE4 crystal structures (PDB: 1F0J) to identify binding interactions with the pyridazinone core and morpholine .
- Mutagenesis : Engineer PDE4 mutants (e.g., Q453A) to validate predicted hydrogen bonding sites .
Q. How should contradictory data in anti-tumor assays (e.g., variable IC50 across cell lines) be addressed?
- Methodological Answer :
- Orthogonal Assays : Confirm results using complementary methods (e.g., clonogenic assays vs. MTT) to rule out assay-specific artifacts .
- Metabolic Stability : Test compound stability in cell culture media (LC-MS/MS) to ensure consistent bioavailability .
- Transcriptomics : RNA-seq on resistant vs. sensitive cell lines to identify differential expression of drug transporters (e.g., ABCB1) .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer :
- Analog Synthesis : Replace the 4-methoxyphenyl with halogenated (e.g., 4-F) or bulky substituents (e.g., naphthyl) to probe steric effects .
- Morpholine Modifications : Substitute morpholine with piperazine or thiomorpholine to evaluate impact on solubility and target engagement .
- Pyridazinone Alterations : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance electrophilicity and enzyme affinity .
Q. What pharmacokinetic challenges are anticipated, and how can they be mitigated?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (PLGA encapsulation) to improve aqueous solubility .
- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify vulnerable sites (e.g., morpholine N-oxidation) and design deuterated analogs .
Q. How can computational methods optimize this compound’s binding affinity for therapeutic targets?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent changes to prioritize synthetic targets .
- MD Simulations : Run 100-ns simulations to assess dynamic interactions (e.g., pyridazinone flexibility in PDE4’s catalytic pocket) .
Q. What experimental approaches can evaluate synergistic effects with existing chemotherapeutics?
- Methodological Answer :
- Combination Index (CI) : Use the Chou-Talalay method to test synergy with cisplatin or PARP inhibitors in ovarian cancer models .
- Pathway Analysis : Phospho-proteomics to map signaling cascades (e.g., PI3K/AKT) modulated by the compound alone vs. in combination .
Q. How can researchers address long-term stability and storage challenges for this compound?
- Methodological Answer :
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the acetamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
